molecular formula C7H11F3O B12279687 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol

Cat. No.: B12279687
M. Wt: 168.16 g/mol
InChI Key: KMJXLEDYXNCIFE-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol is a chemical compound with the molecular formula C7H11F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

    Attachment of the Ethan-1-ol Moiety: The final step involves the attachment of the ethan-1-ol group to the cyclobutyl ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the ethan-1-ol moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one: This compound is similar in structure but contains a ketone group instead of an alcohol group.

    2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol: This compound has a similar structure but with a different position of the trifluoromethyl group.

Uniqueness

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

1-[3-(trifluoromethyl)cyclobutyl]ethanol

InChI

InChI=1S/C7H11F3O/c1-4(11)5-2-6(3-5)7(8,9)10/h4-6,11H,2-3H2,1H3

InChI Key

KMJXLEDYXNCIFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)C(F)(F)F)O

Origin of Product

United States

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